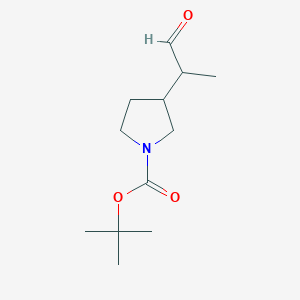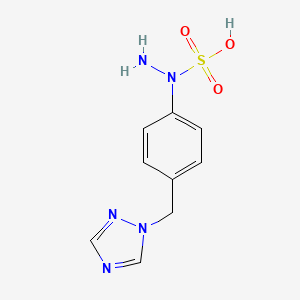
5-(2-fluorophenyl)-4-methoxy-1H-Pyrrole-3-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-fluorophenyl)-4-methoxy-1H-Pyrrole-3-carboxaldehyde is a heterocyclic aromatic compound that belongs to the pyrrole family. Pyrroles are known for their five-membered ring structure containing four carbon atoms and one nitrogen atom. The presence of a fluorophenyl group and a methoxy group attached to the pyrrole ring contributes to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5-(2-fluorophenyl)-4-methoxy-1H-Pyrrole-3-carboxaldehyde involves several steps. One common method includes the following steps :
Starting Materials: The synthesis begins with 2-fluoro-alpha-bromoacetophenone and 3-oxo-propionitrile.
Substitution Reaction: These starting materials undergo a substitution reaction in the presence of an alkaline catalyst to form 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile.
Hydrogenation Cyclization: The intermediate product is then subjected to hydrogenation cyclization using an HZSM-5 molecular sieve and a palladium-carbon catalyst to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. Common industrial methods include the use of high-pressure reactors and continuous flow systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-fluorophenyl)-4-methoxy-1H-Pyrrole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorophenyl group can participate in substitution reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Aplicaciones Científicas De Investigación
5-(2-fluorophenyl)-4-methoxy-1H-Pyrrole-3-carboxaldehyde has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(2-fluorophenyl)-4-methoxy-1H-Pyrrole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-(2-fluorophenyl)-4-methoxy-1H-Pyrrole-3-carboxaldehyde is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H10FNO2 |
|---|---|
Peso molecular |
219.21 g/mol |
Nombre IUPAC |
5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C12H10FNO2/c1-16-12-8(7-15)6-14-11(12)9-4-2-3-5-10(9)13/h2-7,14H,1H3 |
Clave InChI |
SCLCQRZVJOCUEP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(NC=C1C=O)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13935091.png)


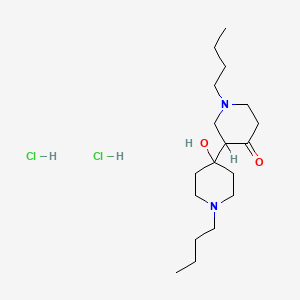
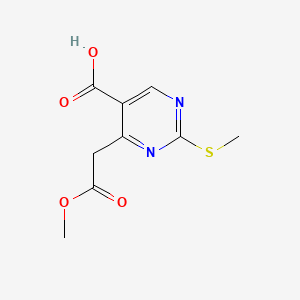
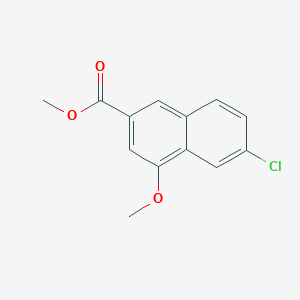


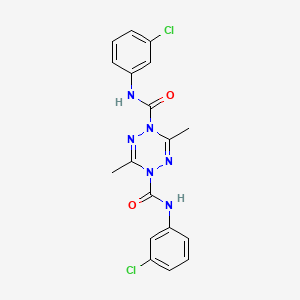
![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)
